molecular formula C8H9ClN2OS B1433164 {[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1323536-42-0

{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No. B1433164
M. Wt: 216.69 g/mol
InChI Key: ZUJAWGBCQNRANH-UHFFFAOYSA-N
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Description

“{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical compound with the molecular formula C8H9ClN2OS . It is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .


Molecular Structure Analysis

The molecular structure of “{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride” consists of a five-membered isoxazole ring attached to a thiophene ring via a methylene bridge . The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Isoxazole derivatives have been synthesized through various chemical reactions. For instance, a one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux affords 5-substituted 3-aminoisoxazoles .

Scientific Research Applications

Synthesis Techniques

  • Potkin et al. (2011) discuss the synthesis of 3-substituted 5-(2-thienyl)isoxazoles, showing methods to create derivatives of isoxazole compounds, which could be relevant for the synthesis of "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" (Potkin, Petkevich, & Kurman, 2011).

Chemical Properties and Reactions

  • Rajanarendar et al. (2006) elaborate on the synthesis of various isoxazole derivatives, highlighting the chemical reactions and properties of such compounds, which can be crucial in understanding the behavior of "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" (Rajanarendar, Karunakar, & Ramu, 2006).
  • Banpurkar et al. (2018) explore the synthesis and antimicrobial activity of 3-methyl-4 H -isoxazol-5-ones. This research could provide insights into the antimicrobial potential of related compounds like "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" (Banpurkar, Wazalwar, & Perdih, 2018).

Bioactivity and Antimicrobial Effects

  • Isoxazoles and their derivatives, such as "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride", have been studied for their bioactivity. For example, Rajanarendar et al. (2004) synthesized isoxazolyl thiazoles and evaluated their antimicrobial activity, which might be relevant for similar compounds (Rajanarendar, Karunakar, & Srinivas, 2004).

Anticancer Research

Miscellaneous Applications

  • Jia et al. (2021) developed an eco-friendly synthesis method for isoxazole derivatives, which could be applicable to "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" for environmentally sustainable production (Jia, Su, Yu, Du, & Mei, 2021).

Safety And Hazards

The safety data sheet for a similar compound, “([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine”, indicates that it is classified as Acute toxicity, Oral (Category 3), H301, meaning it is toxic if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it locked up .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will help in the development of clinically viable drugs using this information .

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS.ClH/c9-5-6-4-7(11-10-6)8-2-1-3-12-8;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJAWGBCQNRANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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